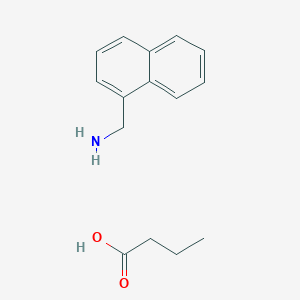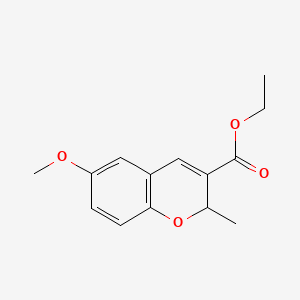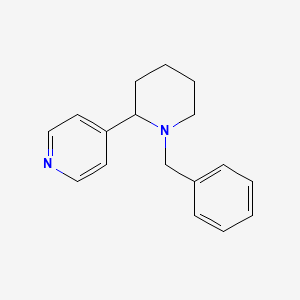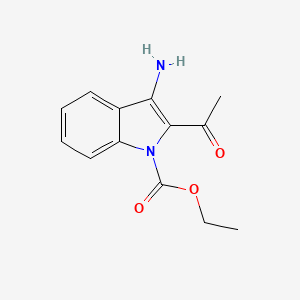
Naphthalen-1-ylmethanamine butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-ylmethanamine butyrate is an organic compound that combines the structural features of naphthalene, methanamine, and butyrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-ylmethanamine butyrate typically involves the reaction of naphthalen-1-ylmethanamine with butyric acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond between the amine and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where naphthalen-1-ylmethanamine is reacted with butyric acid in the presence of catalysts to increase the reaction rate and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-ylmethanamine butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1-ylmethanone derivatives.
Reduction: Naphthalen-1-ylmethanol derivatives.
Substitution: Various substituted naphthalen-1-ylmethanamine derivatives.
Scientific Research Applications
Naphthalen-1-ylmethanamine butyrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological processes and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalen-1-ylmethanamine butyrate involves its interaction with specific molecular targets and pathways. For instance, the butyrate moiety is known to inhibit histone deacetylase (HDAC), leading to epigenetic regulation of gene expression . This inhibition can result in various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethanamine hydrochloride: A related compound with similar structural features but different functional groups.
N-Methyl-1-naphthalenemethylamine: Another similar compound used in organic synthesis.
Uniqueness
Naphthalen-1-ylmethanamine butyrate is unique due to its combined structural features of naphthalene, methanamine, and butyrate, which confer distinct chemical and biological properties
Properties
CAS No. |
675103-54-5 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
butanoic acid;naphthalen-1-ylmethanamine |
InChI |
InChI=1S/C11H11N.C4H8O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-3-4(5)6/h1-7H,8,12H2;2-3H2,1H3,(H,5,6) |
InChI Key |
TZRHFQWOCHEDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11866075.png)


![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)




![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)




![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
